molecular formula C18H13N5OS B2504981 N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034561-84-5

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2504981
CAS No.: 2034561-84-5
M. Wt: 347.4
InChI Key: BZKHHEXPWIWDAM-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a bipyridine moiety linked to a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzo[c][1,2,5]thiadiazole core, while substitution reactions can introduce various functional groups onto the bipyridine moiety .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in redox reactions, which can influence various biological processes. In the context of its anticancer activity, it is believed to target hypoxia-inducible factors (HIFs), thereby inhibiting tumor growth and survival under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of a bipyridine moiety with a benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHHEXPWIWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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